molecular formula C9H15ClO3 B13890664 Ethyl 2-chloro-3-oxoheptanoate

Ethyl 2-chloro-3-oxoheptanoate

Cat. No.: B13890664
M. Wt: 206.66 g/mol
InChI Key: QUGHPRLZQGGQAK-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-oxoheptanoate is an organic compound with the molecular formula C9H15ClO3. It is a chlorinated ester that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution Reaction: One method involves the reaction of 6-chloroacetyl chloride with a nucleophilic reagent in the presence of a condensing agent and P2O5 to obtain 6-chloroacetyl cyanide.

    Grignard Reaction: Another method involves performing a Grignard reaction on 1-bromo-5-chloropentane with magnesium to obtain a Grignard reagent.

Industrial Production Methods: The industrial production of ethyl 2-chloro-3-oxoheptanoate typically involves large-scale synthesis using the aforementioned methods. The process is designed to be cost-effective, with high yields and minimal side reactions, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 2-chloro-3-oxoheptanoate undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-chloro-3-oxoheptanoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-oxoheptanoate involves its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-chloro-3-oxoheptanoate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its versatility in organic synthesis and industrial production makes it a valuable compound in various fields.

Properties

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

ethyl 2-chloro-3-oxoheptanoate

InChI

InChI=1S/C9H15ClO3/c1-3-5-6-7(11)8(10)9(12)13-4-2/h8H,3-6H2,1-2H3

InChI Key

QUGHPRLZQGGQAK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(C(=O)OCC)Cl

Origin of Product

United States

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